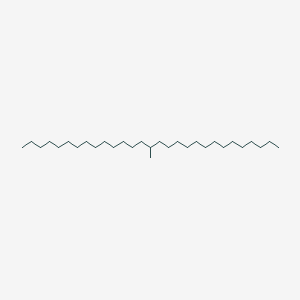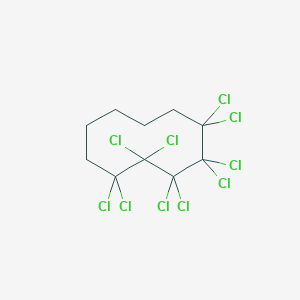
8-Methylnonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylnonan-2-one is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Methylnonan-2-one can be synthesized through several methods. One common approach involves the oxidation of secondary alcohols. For instance, 8-methylnonan-2-ol can be oxidized using oxidizing agents such as potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under acidic conditions . The reaction typically proceeds as follows:
R-CH(OH)-R’+[O]→R-CO-R’+H2O
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of secondary alcohols. This process involves passing the alcohol vapor over a metal catalyst, such as copper or platinum, at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylnonan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming products such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols or amines.
Aplicaciones Científicas De Investigación
8-Methylnonan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It serves as a volatile organic compound (VOC) in studies related to plant-microbe interactions.
Medicine: Its derivatives are explored for potential therapeutic properties.
Industry: It is used in the formulation of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 8-Methylnonan-2-one involves its interaction with molecular targets through its carbonyl group. The carbonyl group can form hydrogen bonds with nucleophiles, facilitating various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
- 8-Methylnonan-1-one
- 10-Methylundecan-2-one
- Decan-2-one
- Undecan-2-one
Comparison: 8-Methylnonan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different boiling point, reactivity, and odor profile. For example, 10-Methylundecan-2-one has a longer carbon chain, resulting in a higher boiling point and different olfactory characteristics .
Propiedades
Número CAS |
64303-47-5 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
8-methylnonan-2-one |
InChI |
InChI=1S/C10H20O/c1-9(2)7-5-4-6-8-10(3)11/h9H,4-8H2,1-3H3 |
Clave InChI |
QVXVZMFDDPTNBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


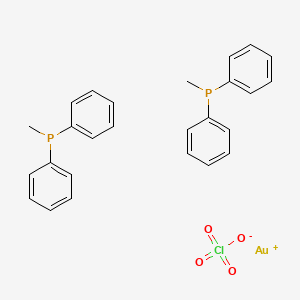
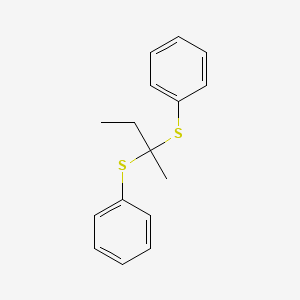

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
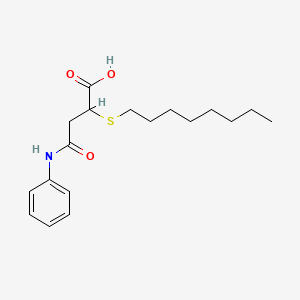
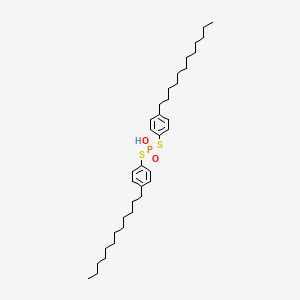
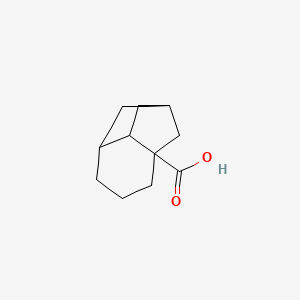
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)


